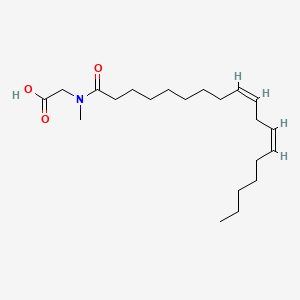

Linoleoyl sarcosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

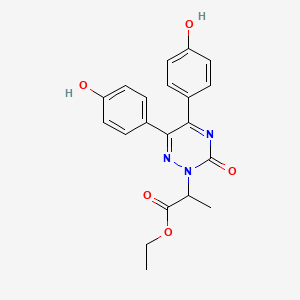

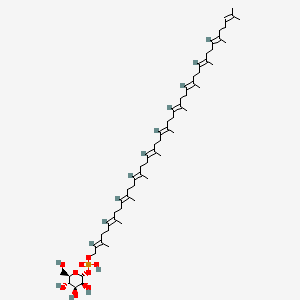

Linoleoyl sarcosine is a compound with the molecular formula C21H37NO3. It is an N-acylamino acid derivative, specifically an N-methyl-N-(9Z,12Z)-9,12-octadecadienoyl glycine. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as emulsifiers and surfactants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Linoleoyl sarcosine can be synthesized through several methods. One common method involves the reaction of linoleic acid with N-methylglycine (sarcosine) in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 170°C) for several hours, resulting in the formation of this compound with the elimination of water .

Another method involves the use of methyl linoleate and sodium N-methylglycinate. This reaction can be conducted at a lower temperature (around 120°C) and shorter reaction times (approximately 3.5 hours). The addition of sodium methoxide in methanol as a catalyst enhances the reaction efficiency, yielding this compound in high purity .

Industrial Production Methods

Industrial production of this compound often employs the Schotten-Baumann reaction, where linoleoyl chloride (derived from linoleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at a controlled pH of 10. This method, however, is less favored due to the high cost of carboxylic acid chlorides and the need for proper disposal of byproducts .

Análisis De Reacciones Químicas

Types of Reactions

Linoleoyl sarcosine undergoes various chemical reactions, including:

Oxidation: The double bonds in the linoleoyl group can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Saturated fatty acid derivatives.

Substitution: N-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Linoleoyl sarcosine has diverse applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various formulations.

Biology: Studied for its role in cell membrane dynamics and interactions.

Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in personal care products, such as skin cleansers, due to its mild surfactant properties.

Mecanismo De Acción

Linoleoyl sarcosine exerts its effects primarily through its amphiphilic nature. The hydrophilic sarcosine head group interacts with water, while the lipophilic linoleoyl tail interacts with lipids. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Similar Compounds

Oleoyl sarcosine: Similar structure but with a monounsaturated oleoyl group instead of the polyunsaturated linoleoyl group.

Stearoyl sarcosine: Contains a saturated stearoyl group.

Palmitoyl sarcosine: Contains a saturated palmitoyl group.

Uniqueness

Linoleoyl sarcosine is unique due to its polyunsaturated linoleoyl group, which imparts distinct chemical and physical properties. The presence of multiple double bonds enhances its reactivity and ability to interact with other molecules, making it more versatile in various applications compared to its saturated or monounsaturated counterparts .

Propiedades

Número CAS |

26408-39-9 |

|---|---|

Fórmula molecular |

C21H37NO3 |

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |

InChI |

InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |

Clave InChI |

JWHARDIWYCXHAN-NQLNTKRDSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.